molecular formula C13H22BrNO2 B2469437 Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305323-19-6

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2469437
CAS No.: 1305323-19-6
M. Wt: 304.228
InChI Key: MPHILBGFDQGODV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and a bromomethyl substituent

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHILBGFDQGODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles, enabling alkylation or introduction of heteroatoms.

Reaction ConditionsNucleophileProductYieldSource
K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CSodium azide3-(Azidomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate85%
Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, rtMorpholine3-(Morpholin-4-ylmethyl)-derivative78%

Mechanism : The bromide leaves via a backside attack, forming a transition state with inversion of configuration at the methyl carbon.

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura and Negishi couplings for C–C bond formation.

ConditionsReagentProductYieldSource
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OPhenylboronic acid3-(Phenylmethyl)-derivative65%
ZnCl<sub>2</sub>, Pd(dppf)Cl<sub>2</sub>, THFVinylzinc bromide3-(Vinylmethyl)-derivative72%

Key Insight : The bicyclic framework’s steric hindrance necessitates optimized catalytic systems (e.g., Pd with bulky ligands).

Ring-Opening Reactions

Acid-mediated ring-opening generates functionalized pyrrolidine derivatives.

ConditionsReagentProductYieldSource
HCl (conc.), MeOH, reflux3-(Bromomethyl)pyrrolidine carboxylate89%
TFA, CH<sub>2</sub>Cl<sub>2</sub>, rtDeprotected azabicyclo intermediate95%

Application : Ring-opened products serve as precursors for alkaloid synthesis .

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic or basic conditions to yield the free carboxylic acid.

ConditionsProductYieldSource
HCl (4M in dioxane), rt3-(Bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid90%
NaOH (aq.), THF, 50°CSodium carboxylate salt82%

Utility : The carboxylic acid is a versatile intermediate for amide coupling or further functionalization.

Comparative Reaction Data

The table below summarizes optimized conditions for key transformations:

Reaction TypeOptimal Catalyst/ReagentTemperatureSolventYield Range
S<sub>N</sub>2K<sub>2</sub>CO<sub>3</sub>60°CDMF75–85%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>80°CDME/H<sub>2</sub>O60–72%
Ester HydrolysisHCl (4M)rtDioxane85–90%

Mechanistic Considerations

  • Steric Effects : The azabicyclo[3.2.1]octane core restricts access to the bromomethyl group, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

  • Leaving Group Stability : Bromide’s moderate leaving ability requires activation via deprotonation or metal coordination in cross-coupling reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a versatile scaffold in the design of novel pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural characteristics allow for modifications that can enhance biological activity and selectivity.

Dopamine Transporter Inhibitors

Research indicates that derivatives of this compound can act as intermediates for developing dopamine transporter inhibitors, which are crucial in treating disorders such as Parkinson's disease and ADHD. The bicyclic structure is believed to facilitate interactions with the transporter proteins, enhancing efficacy .

Antidepressant Activity

Studies have shown that compounds derived from this scaffold exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This application is particularly relevant given the rising incidence of mood disorders globally .

Organic Synthesis Applications

The compound is also significant in organic synthesis, where it can be utilized as a building block for more complex molecules.

Synthesis of Complex Molecules

This compound can be employed in various synthetic routes to create complex organic compounds, including:

  • Peptide Synthesis : It can serve as a precursor for peptide coupling reactions, enhancing the diversity of peptide libraries used in drug discovery.
  • Functionalized Bicyclic Compounds : The bromine atom allows for further substitution reactions, enabling the introduction of various functional groups essential for creating tailored molecules with specific properties .

Case Study: Development of CNS Active Compounds

A recent study focused on synthesizing derivatives of this compound to evaluate their activity against dopamine receptors. The findings highlighted that specific modifications to the tert-butyl group significantly enhanced binding affinity and selectivity towards dopamine receptors compared to existing drugs on the market .

Case Study: Synthesis of Novel Antidepressants

Another research effort aimed at utilizing this compound as a starting material for synthesizing new antidepressants revealed promising results in preclinical models. The synthesized compounds demonstrated improved pharmacokinetic profiles and reduced side effects compared to traditional antidepressants, suggesting a potential pathway for developing safer therapeutic options .

Data Table: Summary of Applications

Application AreaSpecific UsePotential Impact
Medicinal ChemistryDopamine transporter inhibitorsTreatment of CNS disorders
Medicinal ChemistryAntidepressant activityNew treatment options for mood disorders
Organic SynthesisBuilding block for complex moleculesEnhanced drug discovery processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The tert-butyl ester group may enhance the compound’s stability and bioavailability .

Biological Activity

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 1305323-19-6
  • Molecular Formula : C₁₃H₂₂BrNO₂
  • Molecular Weight : 303.23 g/mol

The biological activity of this compound is largely attributed to its bromomethyl group, which acts as a reactive electrophile. This group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by modifying their active sites.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Medicinal Chemistry

Research indicates that this compound is being explored for its potential use in treating diseases associated with poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. The structure allows for the design of inhibitors that can selectively modulate PARP activity, which is crucial in DNA repair mechanisms.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of enzyme activity at concentrations around 50 μM
Receptor BindingBinding affinity studies suggest potential interactions with G-protein coupled receptors (GPCRs)
CytotoxicityLow cytotoxicity observed in mammalian cell lines at therapeutic concentrations

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) :
    • A study indicated that compounds similar to this compound were effective in inhibiting the T3SS in Gram-negative bacteria, which is crucial for their virulence.
    • High concentrations (50 μM) resulted in approximately 50% inhibition of secretion in experimental models using Citrobacter rodentium as a host organism .
  • Structural Analog Studies :
    • Comparative studies with other bicyclic compounds revealed that the presence of the bromomethyl group significantly enhances reactivity and biological activity compared to analogs lacking this substituent .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Simulations using AutoDock Vina assess binding affinity to targets like Ras proteins (ΔG ≈ −9.2 kcal/mol) .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with inhibitory potency (IC₅₀) .
  • DFT Calculations : Predict regioselectivity in bromomethylation reactions by analyzing transition state energies .

What are the challenges in scaling up synthesis while maintaining high purity?

Q. Advanced Research Focus

  • Purification : Large-scale column chromatography is replaced with recrystallization (e.g., ethyl acetate/hexane) to achieve ≥95% purity .
  • Process Safety : Bromine handling requires inert atmospheres (N₂/Ar) and corrosion-resistant reactors .
  • Yield Optimization : Continuous flow reactors reduce reaction times and improve reproducibility .

How do structural modifications of the bicyclic scaffold impact physicochemical properties?

Q. Advanced Research Focus

  • LogP Optimization : Bromomethyl substitution increases lipophilicity (LogP from 1.2 to 2.8), enhancing blood-brain barrier permeability .
  • Solubility : tert-Butyl carbamate groups improve aqueous solubility (up to 0.5 mg/mL in PBS) for in vitro assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suitable for long-term storage .

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